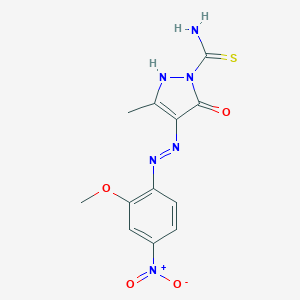

![molecular formula C9H11F5O4 B465106 4-Oxo-4-[(4,4,5,5,5-pentafluoropentyl)oxy]butanoic acid CAS No. 303133-80-4](/img/structure/B465106.png)

4-Oxo-4-[(4,4,5,5,5-pentafluoropentyl)oxy]butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Optical Gating of Photosensitive Synthetic Ion Channels

4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid has been used as a photolabile protecting group to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. The technology allows UV-light-triggered permselective transport of ionic species through channels, with potential applications in controlled release, sensing, and information processing (Ali et al., 2012).

Phase Behavior of Supramolecular Liquid Crystal Dimers

Research into the phase behavior of equimolar mixtures of 4-octyloxybenzoic acid and derivatives has revealed the importance of hydrogen bonding in the liquid crystallinity of these mixtures. This study contributes to understanding the molecular interactions and design of new liquid crystal materials (Martinez-Felipe & Imrie, 2015).

Microwave-Assisted Synthesis

The compound has been investigated for its utility in the microwave-assisted synthesis of 4-oxo-2-butenoic acids, highlighting its role as a versatile intermediate for further derivatization. This research offers an efficient method for synthesizing biologically active species and demonstrates the compound's significance in organic synthesis (Uguen et al., 2021).

Antioxidant Activities

A study on oleanolic acid, a natural triterpenoid, explored its potential antioxidant activities, providing insights into its protective effects against oxidative stress. Although not directly mentioning the specific compound , this research underscores the broader interest in exploring the antioxidant properties of related compounds (Wang et al., 2010).

Kinetic and Thermodynamic Studies

The oxidation of 4-oxo-4-phenyl butanoic acid by Tripropylammonium fluorochromate in an aqueous acetic acid medium has been examined, proposing mechanisms and studying the reaction kinetics. Such research is pivotal for understanding the chemical behavior and potential applications of these compounds in various reactions (Yogananth & Mansoor, 2015).

Propiedades

IUPAC Name |

4-oxo-4-(4,4,5,5,5-pentafluoropentoxy)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F5O4/c10-8(11,9(12,13)14)4-1-5-18-7(17)3-2-6(15)16/h1-5H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVLXHLVKWSBPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)(F)F)(F)F)COC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-4-[(4,4,5,5,5-pentafluoropentyl)oxy]butanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'~1~,N'~6~-bis[(3-bromophenyl)carbonyl]hexanedihydrazide](/img/structure/B465024.png)

![(4E)-4-[(2-chloro-4-nitrophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465052.png)

![4-[(3,4-dichlorophenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465053.png)

![5-oxo-3-phenyl-4-{[2-(trifluoromethyl)phenyl]hydrazono}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465054.png)

![(4E)-5-oxo-3-phenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465056.png)

![4-[(2,5-dimethylphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465058.png)

![(4Z)-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465059.png)

![4-bromo-5-methyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)thiosemicarbazone]](/img/structure/B465079.png)

![6-bromo-5-methyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)thiosemicarbazone]](/img/structure/B465101.png)

![N'~1~,N'~9~-bis[(4-chlorophenyl)carbonyl]nonanedihydrazide](/img/structure/B465110.png)

![1-(3-Aminophenyl)ethanone [1-(3-aminophenyl)ethylidene]hydrazone](/img/structure/B465111.png)

![3-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzonitrile](/img/structure/B465144.png)